molecular formula C20H28N2O3S B11311074 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide

Cat. No.: B11311074
M. Wt: 376.5 g/mol
InChI Key: DFOMLYJIHGOQJS-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide is a complex organic compound characterized by its unique structural features, including a pyrrole ring substituted with phenylsulfonyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the phenylsulfonyl and propyl groups via substitution reactions. The final step involves the amidation reaction to introduce the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine
  • 4-methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline
  • N-methyl-8-(piperazin-1-yl)-3-(phenylsulfonyl)quinoline-4-amine

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C20H28N2O3S/c1-6-12-22-16(5)15(4)19(20(22)21-18(23)13-14(2)3)26(24,25)17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,21,23)

InChI Key

DFOMLYJIHGOQJS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)CC(C)C)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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